グナファリン

概要

説明

科学的研究の応用

Biological Activities

Gnaphaliin exhibits a range of biological activities that make it a candidate for various applications:

- Antioxidant Activity : Research indicates that extracts containing Gnaphaliin can scavenge free radicals and reduce oxidative stress markers. The antioxidant capacity correlates positively with total phenolic content, as demonstrated in assays such as DPPH and ABTS .

- Antibacterial and Antifungal Effects : Gnaphaliin shows significant antibacterial activity against pathogens like Streptococcus mutans, which is associated with dental caries. It has also been reported to inhibit antibiotic-resistant bacteria by disrupting quorum sensing mechanisms .

- Anti-inflammatory Properties : Studies have confirmed the anti-inflammatory effects of Gnaphaliin. Extracts from Gnaphalium affine inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting potential applications in inflammatory diseases .

- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that Gnaphaliin can induce apoptosis in various cancer cell lines, including cervical and breast cancer cells, highlighting its potential in cancer therapy .

Antimycobacterial Activity

A study on Gnaphalium viscosum extracts demonstrated promising activity against Mycobacterium tuberculosis. This research suggests that compounds within this species could be further developed for tuberculosis treatment .

Diabetes Management

Research evaluating chloroformic extracts from Gnaphalium sp. indicated efficacy in reducing blood glucose levels in diabetic animal models. The polyphenolic compounds present were attributed to this hypoglycemic effect .

Ethnopharmacological Applications

Traditional uses of Gnaphalium species in Mexican folk medicine for treating respiratory ailments have been validated by modern studies, which highlight their anti-inflammatory and expectorant properties .

作用機序

Target of Action:

Gnaphaliin A and B are flavones derived from the n-hexane extract of Gnaphalium liebmannii Sch. Bp ex Klatt, a medicinal plant used in Mexican traditional medicine for treating respiratory diseases . The primary targets of gnaphaliins are phosphodiesterases (PDEs).

Mode of Action:

Gnaphaliins exert their relaxant effect on smooth muscle, specifically in guinea-pig trachea and rat aorta, through inhibition of PDEs. Here’s how it works:

- Binding Site : Docking analysis reveals that gnaphaliins bind to the same catalytic site as sildenafil (a well-known PDE inhibitor) at PDE type 5 . This binding specificity contributes to their efficacy.

Action Environment:

Environmental factors (eg, pH, temperature, oxygen levels) can influence gnaphaliin stability, efficacy, and bioavailability.

準備方法

Synthetic Routes and Reaction Conditions: Gnaphaliin A and B can be isolated from the n-hexane extract of Gnaphalium liebmannii through bioguided fractionation. The process involves the use of high-performance liquid chromatography (HPLC) for the simultaneous determination and quantification of these compounds . The HPLC separation is performed on an Inertsil ODS-3 column with an isocratic mobile phase of aqueous orthophosphoric acid, methanol, and acetonitrile .

Industrial Production Methods: Currently, there is no large-scale industrial production method for Gnaphaliin. The primary source remains the extraction from the Gnaphalium liebmannii plant. The extraction process involves the use of solvents like n-hexane, followed by purification using chromatographic techniques .

化学反応の分析

Types of Reactions: Gnaphaliin undergoes various chemical reactions, including:

Oxidation: Gnaphaliin can be oxidized to form quinones.

Reduction: Reduction reactions can convert Gnaphaliin into its corresponding dihydro derivatives.

Substitution: Substitution reactions can occur at the hydroxyl and methoxy groups present in the Gnaphaliin structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of alkylated or acylated derivatives.

類似化合物との比較

Aminophylline: A well-known relaxant drug used to treat bronchial asthma and chronic obstructive pulmonary disease.

Sildenafil: A phosphodiesterase type 5 inhibitor used to treat erectile dysfunction.

Comparison:

Gnaphaliin vs. Aminophylline: Gnaphaliin A and B have shown more potent relaxant properties than aminophylline in guinea pig trachea models.

Gnaphaliin vs. Sildenafil: While Gnaphaliin is less potent than sildenafil in relaxing smooth muscle, it exhibits similar mechanisms of action by inhibiting phosphodiesterase type 5.

Gnaphaliin’s unique combination of smooth muscle relaxant properties and phosphodiesterase inhibition makes it a compound of significant interest in pharmacological research.

生物活性

Gnaphaliin, a flavonoid compound isolated from various species of the Gnaphalium genus, has garnered significant attention due to its diverse biological activities. This article compiles current research findings on the biological properties of gnaphaliin, including its antioxidant, antibacterial, anti-inflammatory, and cytotoxic effects.

Phytochemical Composition

The Gnaphalium genus is rich in phytochemicals, with over 125 metabolites identified, including flavonoids, sesquiterpenes, diterpenes, triterpenes, and phenolic compounds. Notably, gnaphaliin A and B are among the prominent flavonoids isolated from species such as Gnaphalium affine and Gnaphalium viscosum .

Table 1: Key Phytochemicals in Gnaphalium Species

| Compound | Species | Biological Activity |

|---|---|---|

| Gnaphaliin A | G. affine | Antioxidant, anti-inflammatory |

| Gnaphaliin B | G. viscosum | Antibacterial, cytotoxic |

| Apigenin | Various | Anti-inflammatory, antioxidant |

| Luteolin | Various | Antioxidant, anti-cancer |

Antioxidant Activity

Gnaphaliin exhibits strong antioxidant properties. Studies have shown that extracts from Gnaphalium species can scavenge free radicals and reduce oxidative stress markers in various biological models. The total phenolic content correlates positively with antioxidant activity, as demonstrated by assays such as DPPH and ABTS .

Antibacterial and Antifungal Effects

Research indicates that gnaphaliin possesses notable antibacterial activity against various pathogens, including Streptococcus mutans, which is implicated in dental caries . In vitro studies have demonstrated that gnaphaliin can inhibit the growth of antibiotic-resistant bacteria by disrupting quorum sensing mechanisms .

Anti-inflammatory Properties

The anti-inflammatory effects of gnaphaliin have been confirmed through several studies. For instance, extracts from G. affine have been shown to inhibit the expression of pro-inflammatory cytokines and enzymes involved in inflammatory pathways (NF-κB and MAPKs) in macrophage cell lines .

Cytotoxicity Against Cancer Cells

Gnaphaliin has also been investigated for its cytotoxic effects on cancer cell lines. Extracts containing gnaphaliin were found to induce apoptosis in malignant cells from cervical and breast cancers, suggesting potential applications in cancer therapy .

Case Studies

- Study on Antimycobacterial Activity : A study focused on the activity of Gnaphalium viscosum extracts against Mycobacterium tuberculosis, revealing promising results that warrant further investigation into its therapeutic potential .

- Diabetes Management : Research evaluating the chloroformic extract of Gnaphalium sp. demonstrated its efficacy in reducing blood glucose levels in diabetic animal models, attributed to the presence of polyphenolic compounds .

- Ethnopharmacological Applications : Traditional uses of Gnaphalium species in Mexican folk medicine for treating respiratory ailments have been corroborated by modern studies highlighting their anti-inflammatory and expectorant properties .

特性

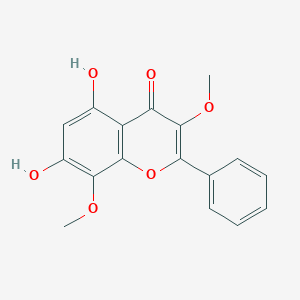

IUPAC Name |

5,7-dihydroxy-3,8-dimethoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-21-15-11(19)8-10(18)12-13(20)17(22-2)14(23-16(12)15)9-6-4-3-5-7-9/h3-8,18-19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWQLBLNRUZULFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C2=C1OC(=C(C2=O)OC)C3=CC=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318317 | |

| Record name | Gnaphaliin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Gnaphaliin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030544 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

33803-42-8 | |

| Record name | Gnaphaliin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33803-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gnaphaliin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gnaphaliin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030544 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

174 - 175 °C | |

| Record name | Gnaphaliin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030544 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Gnaphaliin and where is it found?

A1: Gnaphaliin is a common name used for two structurally similar flavones: Gnaphaliin A (5,7-dihydroxy-3,8-dimethoxyflavone) and Gnaphaliin B (3,5-dihydroxy-7,8-dimethoxyflavone). They have been isolated from various plants in the Asteraceae family, including Gnaphalium liebmannii [, ] and Pseudognaphalium liebmannii [].

Q2: What are the traditional medicinal uses of plants containing Gnaphaliin A and B?

A2: Inflorescences of plants like Gnaphalium liebmannii (commonly called "Gordolobo") and Pseudognaphalium liebmannii are used in traditional Mexican medicine to treat respiratory ailments, including asthma [, ].

Q3: How do Gnaphaliin A and B exert their relaxant effects on airway smooth muscle?

A3: Research suggests that both Gnaphaliin A and B act as phosphodiesterase (PDE) inhibitors [, ]. By inhibiting PDEs, these compounds likely increase intracellular cyclic nucleotide levels, leading to smooth muscle relaxation in the trachea [, ].

Q4: What is the molecular formula and weight of Gnaphaliin A?

A4: Gnaphaliin A (5,7-dihydroxy-3,8-dimethoxyflavone) has the molecular formula C17H14O6 and a molecular weight of 314.28 g/mol.

Q5: What analytical methods are used to quantify Gnaphaliin A and B in plant material?

A7: High-performance liquid chromatography (HPLC) coupled with a photodiode array detector (PDAD) has been successfully employed to quantify both Gnaphaliin A and B in the inflorescences of Gnaphalium liebmannii [].

Q6: Has the 13C NMR spectrum of any Gnaphaliin derivative been reported?

A8: Yes, the 13C NMR spectrum for Gnaphaliin 7-methyl ether has been reported and assigned based on XCORFE and HETCOR studies []. These studies also suggested a need for revision in the assignments of other 5-hydroxy-3,7,8-trimethoxyflavones like flindulatin and ternatin [].

Q7: Beyond bronchodilation, what other biological activities have been reported for Gnaphaliin A?

A9: Gnaphaliin A has demonstrated fungitoxic activity against Botrytis cinerea, inhibiting mycelial growth and conidial germination. It also exhibits a pro-oxidant effect, potentially contributing to its antifungal properties [].

Q8: Have there been any computational studies on Gnaphaliin?

A11: Yes, in silico studies have identified Gnaphaliin as a potential inhibitor of human phosphoglycerate mutase 1 (PGAM1), an enzyme implicated in cancer progression []. Further research is needed to validate these findings experimentally.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。